molecular formula C22H25N3O3 B7013669 N-[2-(2-methoxypyridin-3-yl)ethyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-[2-(2-methoxypyridin-3-yl)ethyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7013669
M. Wt: 379.5 g/mol
InChI Key: SFSOMTQPXBGMDW-UHFFFAOYSA-N
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Description

N-[2-(2-methoxypyridin-3-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including a methoxypyridine moiety, a spirochromene core, and a piperidine ring, contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(2-methoxypyridin-3-yl)ethyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-27-20-18(6-4-13-23-20)9-14-24-21(26)25-15-11-22(12-16-25)10-8-17-5-2-3-7-19(17)28-22/h2-8,10,13H,9,11-12,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSOMTQPXBGMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CCNC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxypyridin-3-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the spirochromene core, which can be synthesized through a cyclization reaction involving a suitable precursor. The methoxypyridine moiety is then introduced via a nucleophilic substitution reaction. Finally, the piperidine ring is incorporated through a series of amination and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxypyridin-3-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

N-[2-(2-methoxypyridin-3-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions with biological targets.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in areas such as oncology and neurology.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxypyridin-3-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[2-(2-methoxypyridin-3-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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